(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate
Overview
Description
Scientific Research Applications
Highly Stereoselective Hydroformylation
- Application: (Kollár & Sándor, 1993) explored the highly stereoselective hydroformylation of a related compound, highlighting its potential in creating homochiral amino acid derivatives with considerable synthetic value.
Diels‐Alder Reaction for Synthesis
- Application: (Padwa, Brodney & Lynch, 2003) focused on the Diels‐Alder reaction involving a 2‐Amido substituted furan derivative, demonstrating the utility in synthesizing complex organic compounds.
Rhodium‐Catalyzed Enantioselective Addition
- Application: (Storgaard & Ellman, 2009) discussed the Rhodium‐Catalyzed enantioselective addition using related compounds, showcasing their importance in producing chiral intermediates for pharmaceutical applications.
Synthetic Studies on Marine Drugs
- Application: (Li et al., 2013) investigated the synthesis of key intermediates for antitumor antibiotic natural products, demonstrating the compound's role in medicinal chemistry.
Enantioselective Synthesis in Drug Analogs
- Application: (Fish et al., 2009) utilized an enantioselective synthesis involving the kinetic resolution of a related compound for creating drug analogs like reboxetine.
Synthesis and Stereoisomerism
- Application: (Vorona et al., 2008) explored the synthesis and stereoisomerism of derivatives, highlighting the compound's significance in understanding molecular stereochemistry.
Crystal Structure Analysis
- Application: (Wang, Xia, Liu & Shen, 2011) studied the crystal structure of a related compound, revealing insights into molecular interactions and stability.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate are currently unknown . This compound is a derivative of morpholine, a heterocyclic amine, which is often used as a building block in organic synthesis
Biochemical Pathways
The biochemical pathways affected by ®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.
properties
IUPAC Name |
tert-butyl (2R)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBBUBQPDCXCJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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